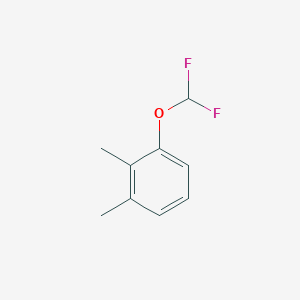

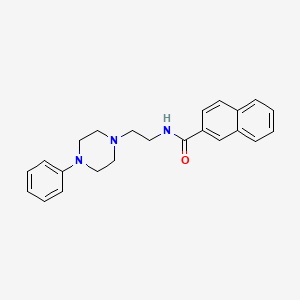

![molecular formula C16H26N2O B2817085 2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol CAS No. 415714-03-3](/img/structure/B2817085.png)

2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For example, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds is usually determined by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually determined by a variety of techniques, including HRMS, IR, 1H and 13C NMR experiments .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of related compounds often involves optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve high yields. For example, Wang Jin-peng (2013) detailed the synthesis of a similar compound through the reaction of 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, resulting in an 88.5% yield under specific conditions (Wang Jin-peng, 2013).

Pharmacological Applications

Research on derivatives of piperazine-based tertiary amino alcohols has demonstrated various biological activities. N. Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series, which were studied for their effect on tumor DNA methylation in vitro, indicating potential antitumor activity (N. Hakobyan et al., 2020).

Analgesic and Antiinflammatory Activities

Compounds featuring the piperazine motif have shown significant analgesic and antiinflammatory activities. E. Palaska et al. (1993) synthesized derivatives that exhibited higher analgesic activity than aspirin and greater carrageenan edema inhibition than indomethacin, without inducing gastric ulceration (E. Palaska et al., 1993).

Antifungal and Antimicrobial Properties

T. Volkova et al. (2020) investigated a novel potential antifungal compound, revealing its physicochemical properties and suggesting its suitability for lipophilic delivery pathways in biological media due to its solubility characteristics (T. Volkova et al., 2020).

Drug Development and Manufacturing

The development of new intermediates for drug synthesis is an area of ongoing research. J. Reiter et al. (2012) described a new procedure for the manufacture of cetirizine dihydrochloride, showcasing the synthesis of an intermediate that is critical for the production process (J. Reiter et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-14(2)16-5-3-15(4-6-16)13-18-9-7-17(8-10-18)11-12-19/h3-6,14,19H,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYZZGGDDFSNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

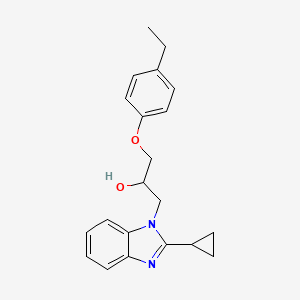

![3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2817012.png)

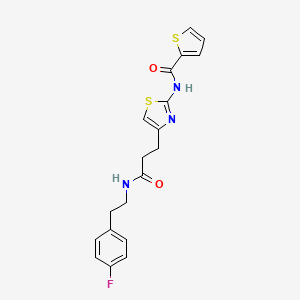

![3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2817016.png)

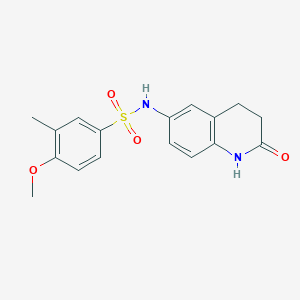

![(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B2817017.png)

![3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817018.png)

![Allyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2817023.png)

![N-(3-azepan-1-ylbutyl)-3-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2817024.png)